ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a chlorophenyl group, a dioxocyclohexyl group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Dioxocyclohexyl Group: The dioxocyclohexyl group can be synthesized through a condensation reaction involving cyclohexane-1,3-dione and an appropriate aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole-3-carboxylate: This compound has a similar chlorophenyl group but differs in the heterocyclic ring structure.
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate: This compound contains a thiazole ring instead of a thiophene ring.
Ethyl 2-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate: This compound features a pyrazole ring and has different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H18ClNO4S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(E)-(2,6-dioxocyclohexyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4S/c1-2-26-20(25)18-15(12-6-8-13(21)9-7-12)11-27-19(18)22-10-14-16(23)4-3-5-17(14)24/h6-11,14H,2-5H2,1H3/b22-10+ |
InChI Key |
OPHTUAUNLOSIBE-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)/N=C/C3C(=O)CCCC3=O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N=CC3C(=O)CCCC3=O |
Origin of Product |
United States |
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